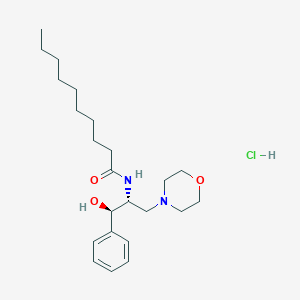
N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine” is a chemical compound with the molecular formula C12H27NO2Si . It is also known by other names such as “3-(N-CYCLOHEXYLAMINO)PROPYLMETHYLDIMETHOXYSILANE” and "N-[3-[dimethoxy(methyl)silyl]propyl]cyclohexanamine" .
Molecular Structure Analysis
The molecular structure of “N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and silicon (Si) atoms . The average mass of the molecule is 206.358 Da, and the monoisotopic mass is 206.145050 Da .
Physical And Chemical Properties Analysis
“N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine” has a boiling point of 267.2±40.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C, and the enthalpy of vaporization is 50.5±3.0 kJ/mol . The flash point is 115.4±27.3 °C .
Applications De Recherche Scientifique
Reactivity and Synthesis
- The reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines has been explored, showing that treatment with sodium methylate in methanol affords N-2-(1,1-dimethoxyalkylidene)-cyclohexylamines. These compounds are precursors for the synthesis of 1,1-dimethoxy-2-alkanones, illustrating the utility of similar chemical structures in synthetic organic chemistry (Kimpe & Schamp, 2010).
Polymer Science and Material Chemistry
- Research on polysiloxanes demonstrates a novel synthesis method using functional dialkoxysilanes, which are obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol. This method highlights the application of these compounds in creating functional polysiloxanes with potential uses in hydrophilic modifications and biomedical fields (Cao et al., 2017).
Catalysis and Polymerization
- The use of silyl radicals, potentially derived from compounds similar to "N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine," has been reported in the free radical promoted cationic polymerization of epoxy monomers. This showcases the role of such compounds in initiating polymerization under mild conditions, including sunlight, indicating their relevance in green chemistry and material science applications (Tehfe et al., 2011).
Analytical Method Development
- In the field of forensic toxicology, the determination of psychoactive substances in biological matrices has necessitated the development of advanced analytical methods. While specific to certain psychoactive compounds, this research area might benefit from the chemical properties of "N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine"-like compounds for the development of novel detection and quantification techniques (Poklis et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2Si/c1-14-16(3,15-2)11-7-10-13-12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRZZMBHJXLZRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCNC1CCCCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556237 |
Source


|
| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine | |
CAS RN |
120218-28-2 |
Source


|
| Record name | N-[3-(Dimethoxymethylsilyl)propyl]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



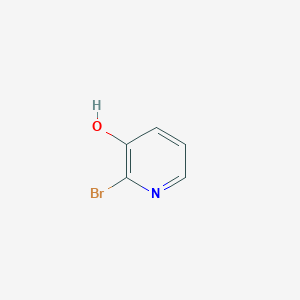
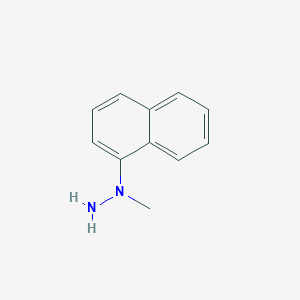
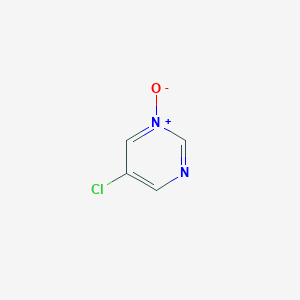

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)

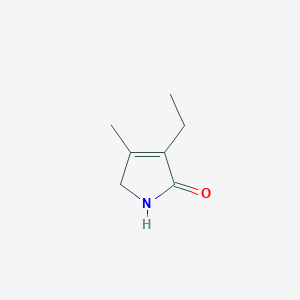
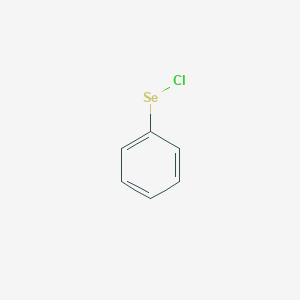
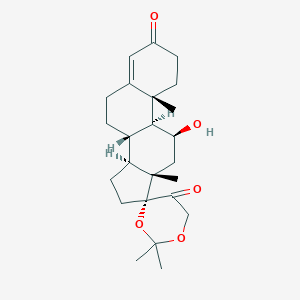
![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)

